molecular formula C12H12ClN3O B7476156 N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide

N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7476156
M. Wt: 249.69 g/mol
InChI Key: SAOJNESUJSOAHZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide, also known as CMPT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, several studies have suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are known to contribute to the development of inflammation and pain.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide. For example, it has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to inhibit the activity of COX-2, which is known to play a key role in the production of prostaglandins. Furthermore, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide is its potential as a therapeutic agent for the treatment of various inflammatory diseases and cancer. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, one of the main limitations of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide is its lack of selectivity, which may lead to unwanted side effects.

Future Directions

There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide. One potential avenue is the development of more selective analogs that can target specific inflammatory pathways without causing unwanted side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide and its potential applications in the treatment of cancer. Furthermore, the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide may also be an area of future research.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to yield N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide. The overall process is shown below:

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide has been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-9-3-4-10(7-11(9)13)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOJNESUJSOAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-pyrazol-1-ylacetamide

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